Chemosynthetic Routes
Synthesis from Carvone and its Derivatives
The reduction of carvone is a primary method for producing dihydrocarvone. guidechem.comforeverest.net This transformation can be achieved through several methods, including catalytic hydrogenation and the use of reducing agents. The hydrogenation of carvone involves the selective reduction of the endocyclic carbon-carbon double bond. daneshyari.com Various catalysts, such as nickel, platinum, palladium, rhodium, and ruthenium, have been employed for this purpose, though they often lead to a mixture of products with dihydrocarvone yields typically below 30%. daneshyari.com
A notable advancement in this area is the one-pot synthesis of dihydrocarvone from carvone oxime using a gold catalyst. This method involves the transformation of carvone oxime, a key intermediate in the synthesis of carvone from limonene. daneshyari.comidexlab.com The reaction proceeds via the formation of carvone, followed by the subsequent hydrogenation of its conjugated C=C double bond. daneshyari.com This approach has demonstrated a significant increase in stereoselectivity towards trans-dihydrocarvone compared to the direct hydrogenation of carvone. daneshyari.comidexlab.com
Another approach involves the reduction of carvone using sodium borohydride (B1222165) in pyridine, which leads to a mixture of dihydrocarveols that can then be oxidized to yield dihydrocarvone. tandfonline.com
Synthesis from Limonene-1,2-Epoxide Isomerization
The isomerization of limonene-1,2-epoxide presents an alternative route to dihydrocarvone. guidechem.com High yields of dihydrocarvone, ranging from 60% to 80%, can be achieved by treating limonene-1,2-epoxides with a small amount of perchloric acid in an inert solvent. google.com Limonene-1,2-epoxide is typically produced in high yield from the epoxidation of limonene. google.com The reaction is sensitive, as dihydrocarvone can readily isomerize to carvenone, necessitating careful purification under reduced pressure. google.com
A dendritic ZSM-5 zeolite has been shown to be a highly selective catalyst for the isomerization of limonene-1,2-epoxide to dihydrocarvone. researchgate.net This process can be carried out at mild temperatures in a green solvent like ethyl acetate (B1210297). researchgate.net The reaction network involves the conversion of cis-limonene-1,2-epoxide to cis-dihydrocarvone and trans-limonene-1,2-epoxide to trans-dihydrocarvone. researchgate.net
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a key method for synthesizing dihydrocarvone from carvone. The choice of catalyst and support significantly influences the reaction's selectivity and conversion rate.
Palladium on carbon (Pd/C) is a commonly used catalyst. The hydrogenation of carvone in the presence of Pd/C involves the addition of hydrogen atoms, which can be sourced from the reactant itself in a process known as transfer hydrogenation. quizlet.com This process can also facilitate double bond migration, leading to the formation of aromatic compounds like carvacrol. quizlet.com However, under controlled conditions, Pd/C can be used for the selective hydrogenation of the double bond in carvone to produce dihydrocarvone. researchgate.net
Gold supported on titania (Au/TiO2) has emerged as a highly effective catalyst for the selective hydrogenation of carvone to dihydrocarvone. daneshyari.com This catalyst system demonstrates high selectivity for the hydrogenation of the conjugated C=C double bond over the C=O and isolated C=C bonds. daneshyari.comidexlab.com Studies have shown that Au/TiO2 can achieve a dihydrocarvone selectivity of up to 62% at nearly complete carvone conversion. daneshyari.com The support material plays a crucial role, with TiO2 showing superior activity compared to alumina, zirconia, and carbon. idexlab.com The use of Au/TiO2 also allows for the one-pot conversion of carvone oxime to dihydrocarvone with high stereoselectivity towards the trans-isomer. daneshyari.comidexlab.com
| Catalyst | Support | Key Findings | Reference |
|---|---|---|---|
| Pd | Carbon (C) | Can facilitate transfer hydrogenation and isomerization to carvacrol. | quizlet.com |
| Au | Titania (TiO2) | Highly selective for the hydrogenation of the conjugated C=C bond in carvone, yielding dihydrocarvone. Enables one-pot synthesis from carvone oxime with high trans-stereoselectivity. | daneshyari.comidexlab.com |
Other Established Synthetic Methodologies
Beyond the primary routes, other methods for the synthesis of dihydrocarvone have been explored. One such method involves the use of zinc in a methanol-water mixture to reduce carvone, affording a mixture of cis- and trans-dihydrocarvone diastereoisomers. researchgate.net
Asymmetric and Stereoselective Synthesis
Biocatalytic Enantioselective Reduction
The biocatalytic reduction of carvone offers a green and highly selective route to chiral dihydrocarvone isomers. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds. nih.govmdpi.com
Old Yellow Enzyme (OYE) and its Homologs: OYEs utilize nicotinamide cofactors like NADPH to reduce the C=C bond of α,β-unsaturated ketones such as carvone. nih.govmdpi.com The reduction of (R)-carvone with OYEs typically yields (2R,5R)-dihydrocarvone. nih.gov
FOYE-1: A thermostable and organic-solvent-tolerant ene-reductase, FOYE-1, has shown promise for the synthesis of (2R,5R)-dihydrocarvone from (R)-carvone. nih.govnih.gov This enzyme can utilize both natural (NADPH) and synthetic nicotinamide cofactors. nih.govresearchgate.net A biotransformation using FOYE-1 has been demonstrated to produce (2R,5R)-dihydrocarvone with high enantiomeric excess (>95% ee). nih.govnih.gov
Whole-Cell Biocatalysis: For industrial applications, whole-cell biocatalysts are often preferred. Escherichia coli cells overexpressing an ene reductase from Nostoc sp. (NostocER1) have been effectively used for the bio-reduction of (R)-carvone. nih.govdntb.gov.uanih.gov To improve efficiency, NADH-accepting mutants of NostocER1 have been developed, leading to a significant increase in the product formation rate and space-time yield. nih.govdntb.gov.ua In a batch process, these optimized whole-cell biocatalysts can convert high concentrations of (R)-carvone to (2R,5R)-dihydrocarvone with high diastereomeric excess and yield. nih.govdntb.gov.ua
| Biocatalyst | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Old Yellow Enzyme (OYE) family | (R)-Carvone | (2R,5R)-Dihydrocarvone | Catalyzes the asymmetric reduction of the C=C bond. | nih.govmdpi.com |
| FOYE-1 (Ene-reductase) | (R)-Carvone | (2R,5R)-Dihydrocarvone | Thermostable, organic-solvent-tolerant, and produces product with >95% ee. | nih.govnih.gov |
| E. coli overexpressing NostocER1 | (R)-Carvone | (2R,5R)-Dihydrocarvone | Effective whole-cell biocatalyst; NADH-accepting mutants show improved performance. | nih.govdntb.gov.uanih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| (+)-Dihydrocarvone |
| Carvone |
| Carvone oxime |
| Limonene-1,2-epoxide |
| Palladium on carbon (Pd/C) |
| Gold on titania (Au/TiO2) |
| Old Yellow Enzyme (OYE) |
| FOYE-1 |
| NADPH |
| NADH |
| Limonene |
| Carvenone |
| Dihydrocarveol (B1210190) |
| Carvacrol |
| Zinc |
| Sodium borohydride |
| Pyridine |
| Perchloric acid |
| Ethyl acetate |
